molecular formula C6H12O5 B12717558 beta-D-rhamnopyranose CAS No. 28161-50-4

beta-D-rhamnopyranose

Cat. No.: B12717558
CAS No.: 28161-50-4
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-RWOPYEJCSA-N
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Description

Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium periodate.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Acidic or basic catalysts, depending on the desired substitution.

Major Products:

    Rhamnonic acid: from oxidation.

    Rhamnitol: from reduction.

  • Various rhamnosides from substitution reactions.

Mechanism of Action

The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.

Comparison with Similar Compounds

    Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.

    Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.

    Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.

Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.

Properties

CAS No.

28161-50-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1

InChI Key

SHZGCJCMOBCMKK-RWOPYEJCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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